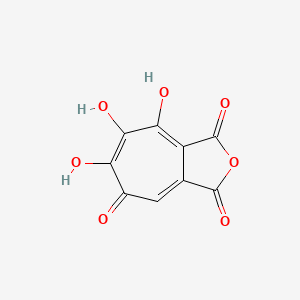






|
REACTION_CXSMILES
|
[CH:1]1[C:7](=[O:8])[C:6]([OH:9])=[C:5]([OH:10])[C:4]([OH:11])=[C:3]2C([O:14][C:15](=[O:16])[C:2]=12)=O>O>[CH:1]1[C:7](=[O:8])[C:6]([OH:9])=[C:5]([OH:10])[C:4]([OH:11])=[CH:3][C:2]=1[C:15]([OH:16])=[O:14]
|


|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=C2C(=C(C(=C(C1=O)O)O)O)C(=O)OC2=O
|
|
Name
|
|
|
Quantity
|
300 μL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
treated at 105° for 15 hours under nitrogen
|
|
Duration
|
15 h
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=C(C=C(C(=C(C1=O)O)O)O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 67.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |